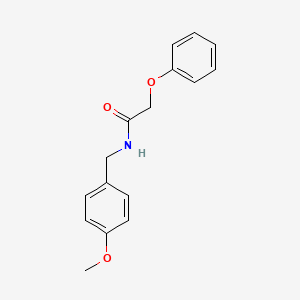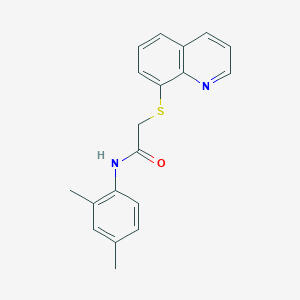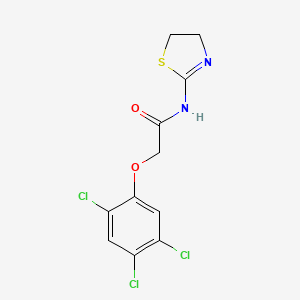
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, also known as ADPT, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. ADPT is a thiourea derivative that has been synthesized through a multi-step process, and it has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. This compound has been found to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which may explain its potential use in the treatment of skin disorders. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may explain its potential use in the treatment of cancer.
Biochemical and physiological effects:
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, this compound has been found to have antioxidant and anti-inflammatory properties, which may explain its potential use in the treatment of various diseases.
実験室実験の利点と制限
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has several advantages as a research tool, including its wide range of potential applications and its relatively low toxicity compared to other compounds. However, there are also limitations to its use in lab experiments, including its low solubility in water and its potential for non-specific binding to proteins.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, including the development of new synthesis methods to increase its yield and purity, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its potential use in the synthesis of new materials with unique properties. Further studies are also needed to fully understand the mechanism of action of this compound and its potential for use in various fields.
合成法
The synthesis of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea involves several steps, including the reaction of 3-acetylacetanilide with thiosemicarbazide to form the intermediate compound 3-acetyl-4,6-dimethyl-2-pyridinylthiosemicarbazide. This intermediate is then treated with hydrochloric acid and potassium thiocyanate to produce the final product, this compound. The synthesis of this compound has been optimized over the years to increase its yield and purity.
科学的研究の応用
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been found to have anticancer, antitumor, and antiviral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been found to have herbicidal and insecticidal properties, making it a potential alternative to traditional pesticides. In material science, this compound has been studied for its potential use in the synthesis of new materials with unique properties.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-7-11(2)17-15(8-10)19-16(21)18-14-6-4-5-13(9-14)12(3)20/h4-9H,1-3H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZYPQYOMVIZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)



![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)

![2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767352.png)

![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)

![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)

